Coptisine
Description
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOBCMEDLZUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-18-4 (chloride) | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10188404 | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-66-6 | |
| Record name | Coptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coptisine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Acid-Based Extraction and Purification
The most widely documented method involves sulfuric acid extraction from Coptis chinensis roots, fibrous roots, or ash byproducts. Key steps include:
-
Raw Material Pretreatment : Roots are cleaned, crushed, and soaked in 0.1–5% sulfuric acid (w/v) at a 3:1–15:1 liquid-to-solid ratio for 1–48 hours.
-
Multi-Stage Extraction : Four sequential extractions are performed at 20–100°C for 0.1–5 hours. The first two batches yield this compound-rich fractions, while subsequent batches recycle solvents to minimize waste.
-
Precipitation and Crystallization : Neutralization with calcium oxide or hydroxide removes impurities, followed by selective precipitation using a mixed system of concentrated sulfuric acid (0.1–10% v/v) and sulfates (1–20% w/v). Recrystallization in water, methanol, or ethanol achieves >90% purity.
Critical Parameters :
| Parameter | Range/Detail | Impact on Yield/Purity |
|---|---|---|
| Sulfuric Acid Strength | 0.1–5% (w/v) | Higher concentrations improve alkaloid solubility but risk degradation |
| Extraction Temperature | 20–100°C | Elevated temps (70–90°C) optimize dissolution |
| Precipitation Agents | H₂SO₄ + Na₂SO₄/K₂SO₄ | Selective this compound isolation over berberine |
| Recrystallization Solvent | Ethanol (≥95%) | Reduces residual pigments and lipids |
This method avoids costly chromatographic steps, making it industrially viable for producing metric-ton quantities. However, variability in raw material alkaloid content (3–8% in roots) necessitates quality control measures.
Chemical Synthesis from Mixed Alkaloids
Structural Modification of Berberine and Palmatine
Patent CN101985445A details a four-step synthesis from mixed Coptis alkaloids (berberine, palmatine, jatrorrhizine):
-
Reductive Hydrogenation : Sodium borohydride reduces methoxy groups to hydroxyl groups in ethanol (70–90% v/v) at 80°C, yielding tetrahydro intermediates.
-
Hydroxylation : Boron tribromide in dichloromethane converts methylenedioxy groups to vicinal diols.
-
Cyclization : Cesium fluoride catalyzes intramolecular ether formation at 60°C, forming the protoberberine skeleton.
-
Oxidative Dehydrogenation : Air oxidation finalizes the aromatic isoquinoline structure.
Synthesis Performance :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogenation | NaBH₄, 80°C, 4–8 hrs | 85–90% | 70–75% |
| Hydroxylation | BBr₃, CH₂Cl₂, 12–24 hrs | 60–65% | 80–85% |
| Cyclization | CsF, DMF, 60°C | 50–55% | 90–92% |
| Oxidation | O₂, RT, 48 hrs | 70–75% | 95–98% |
Total yield reaches 16%, surpassing earlier synthetic routes (9–11%). This approach converts low-value mixed alkaloids into high-purity this compound but requires rigorous control over reaction conditions to minimize byproducts like demethylated or dealdehydrated derivatives.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Environmental and Economic Considerations
-
Extraction Pros : Utilizes renewable plant biomass; solvents (H₂SO₄, ethanol) are recyclable.
-
Synthesis Pros : Avoids seasonal variability in plant alkaloid content; enables structural analogs.
-
Shared Challenges : Waste acid neutralization (extraction) and halogenated solvent disposal (synthesis) require mitigation .
Chemical Reactions Analysis
Types of Reactions: Coptisine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced pharmacological properties.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different pharmacological activities .
Scientific Research Applications
Anticancer Properties
Coptisine has shown significant potential as an anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines, including liver (HepG2), breast (MDA-MB-231), pancreas (PANC-1), and lung (A549) cancer cells. The mechanisms involve:
- Induction of Apoptosis : this compound reduces cell viability by enhancing apoptosis through pathways such as the 67kD laminin receptor/cGMP pathway .
- Regulation of Gene Expression : It inhibits matrix metalloproteinase-9 (MMP-9) mRNA expression, which is crucial for cancer cell invasion and metastasis .
Table 1: Summary of Anticancer Effects of this compound
| Cancer Type | Concentration Range | Mechanism of Action |
|---|---|---|
| Liver (HepG2) | 12.5-100 μmol/L | Induces apoptosis via cGMP pathway |
| Breast (MDA-MB-231) | 0-64 μmol/L | Inhibits MMP-9 expression |
| Pancreas (PANC-1) | Not specified | Reduces cell viability and growth |
| Lung (A549) | Not specified | Reduces cell viability and growth |
Antibacterial Activity
This compound exhibits strong antibacterial properties, particularly against Pasteurella multocida, a pathogen affecting livestock. Key findings include:
- Minimum Inhibitory Concentration : The minimum inhibitory concentration of this compound against P. multocida is reported at 0.125 mg/mL .
- Mechanism of Action : this compound disrupts bacterial cell wall integrity, inhibits respiratory enzyme activity, and affects protein synthesis, leading to bacterial growth inhibition .
Table 2: Antibacterial Effects of this compound
| Pathogen | Minimum Inhibitory Concentration | Mechanism of Action |
|---|---|---|
| Pasteurella multocida | 0.125 mg/mL | Disruption of cell wall, inhibition of enzyme activity |
Anti-inflammatory Effects
This compound has been identified as an anti-inflammatory agent, which can modulate inflammatory pathways such as NF-κB and MAPK. Studies have indicated its potential in treating conditions associated with inflammation, such as inflammatory bowel disease and post-infectious irritable bowel syndrome (IBS) .
Table 3: Anti-inflammatory Applications
| Condition | Mechanism of Action |
|---|---|
| Inflammatory Bowel Disease | Modulates NF-κB and MAPK signaling pathways |
| Post-infectious IBS | Reduces gastrointestinal motility and visceral sensitivity |
Antidiabetic Effects
Research indicates that this compound may play a role in managing diabetes by lowering blood glucose levels and improving lipid profiles in diabetic models . Its mechanisms include:
- Regulation of Metabolic Pathways : this compound influences various metabolic processes that are beneficial in diabetes management.
Table 4: Antidiabetic Effects
| Effect | Observed Outcome |
|---|---|
| Blood Glucose Reduction | Significant decrease in fasting blood glucose levels |
| Lipid Profile Improvement | Reduction in total cholesterol and triglycerides |
Neuroprotective Effects
This compound has been studied for its neuroprotective properties, particularly in conditions like Alzheimer's disease. It acts as an autophagy inducer, which may help in reducing neurodegeneration associated with these diseases .
Mechanism of Action
Coptisine is often compared with other isoquinoline alkaloids such as berberine, jatrorrhizine, and palmatine. While these compounds share similar structures and some pharmacological properties, this compound is unique in its higher efficacy against certain cancer cell lines and its specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coptisine belongs to the protoberberine alkaloid family, which includes berberine, palmatine, epiberberine, and jatrorrhizine. These compounds share a tetracyclic skeleton but differ in substituents, leading to variations in pharmacological profiles.
Table 1: Structural and Molecular Comparisons
Pharmacological Activity Comparison
Anti-Inflammatory Effects
- This compound : Inhibits TNF-α production by targeting early-stage inflammatory signaling (e.g., TLR4/NF-κB) . Demonstrates timing-dependent efficacy, with maximal inhibition when administered 0.5 hours post-LPS stimulation .
Anticancer Mechanisms
- This compound: Selectively induces apoptosis in HCC cells via 67LR/cGMP pathway activation, sparing normal hepatocytes .
- Berberine : Reported to inhibit cancer cell proliferation through mitochondrial dysfunction and ROS generation (mechanism distinct from this compound) .
Urease Inhibition
- This compound: Stronger inhibitory effect on Helicobacter pylori urease (HPU) and Jack bean urease (JBU) compared to NaF and BA. Residual HPU activity increases in the presence of inorganic compounds, suggesting competitive binding .
Cardiovascular and Renal Effects
Comparison with Functionally Similar Compounds
Inorganic Urease Inhibitors
| Compound | Mechanism of Action | Efficacy vs. This compound |
|---|---|---|
| NaF | Binds nickel ions in urease active site | Weaker inhibitor |
| Boric Acid | Competes with urea for binding | Weaker inhibitor |
This compound’s inhibition is non-competitive and irreversible, unlike NaF and BA, which exhibit competitive binding .
Biological Activity
Coptisine, an isoquinoline alkaloid primarily found in the rhizomes of Coptis chinensis, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, focusing on its antibacterial, anti-tumor, anti-inflammatory, neuroprotective, and vascular protective properties.
1. Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Pasteurella multocida, a pathogen associated with various infections. Research indicates that this compound has a minimum inhibitory concentration (MIC) of 0.125 mg/mL against this bacterium. The compound disrupts the bacterial cell structure and inhibits respiratory enzyme activities, leading to decreased soluble protein synthesis in treated cells.
| Parameter | Untreated Cells | This compound Treated Cells (MIC) |
|---|---|---|
| SDH Activity (U/mg protein) | 31.53 ± 1.27 | 5.80 ± 0.74 |
| LDH Activity (U/mg protein) | 6.53 ± 0.36 | 3.51 ± 0.42 |
| Soluble Protein Reduction (%) | - | 28.1% (at 2 MIC) |
These findings suggest that this compound effectively inhibits key metabolic functions in bacteria, contributing to its antibacterial efficacy .
2. Anti-Tumor Activity
This compound has shown potential as an anti-cancer agent in various studies. It induces apoptosis in human colon cancer HCT-116 cells, with a notable increase in apoptotic cells from 1.50% to 20.9% after treatment with this compound for 24 hours at a concentration of 5 μg/mL. This effect was confirmed through morphological assessments using Hoechst staining.
| Treatment Duration | Apoptotic Cells (%) |
|---|---|
| Control | 1.50 ± 0.0712 |
| After 24 hours | 20.9 ± 4.19 |
In vivo studies also indicated that this compound reduced tumor growth and organ coefficients in models inoculated with tumor cells, suggesting its potential for further development as a therapeutic agent .
3. Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting pathways such as NF-κB and MAPK in macrophages. In experiments involving lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-4.
| Cytokine | Control Levels | This compound Treatment |
|---|---|---|
| TNF-α | High | Significantly Reduced |
| IL-4 | High | Significantly Reduced |
This suggests that this compound may be beneficial in treating inflammatory diseases .
4. Neuroprotective Activity
Research has demonstrated that this compound provides neuroprotection against oxidative stress-induced damage in neuronal cells. It downregulates the expression of thioredoxin-interacting protein (TXNIP), which is associated with oxidative stress responses.
| Condition | TXNIP Expression |
|---|---|
| Control | Normal |
| This compound Treatment | Downregulated |
This indicates that this compound could be a promising candidate for preventing neurodegenerative disorders .
5. Vascular Protective Effects
This compound has been shown to improve endothelial function in diabetic models by mitigating oxidative stress and endoplasmic reticulum (ER) stress responses. In experiments with diabetic mice, this compound treatment improved acetylcholine-induced relaxations of aortic tissues.
| Condition | Relaxation Response |
|---|---|
| Normal Glucose | High |
| High Glucose | Impaired |
| This compound Treatment | Improved |
These findings highlight its potential role in managing diabetes-associated vascular dysfunction .
Q & A
Q. How can researchers standardize protocols for this compound quantification across heterogeneous plant samples?
- Methodological Answer: Validate a harmonized HPLC-DAD protocol with interlaboratory reproducibility testing. Include internal standards (e.g., palmatine) and publish detailed validation parameters (LOQ, LOD, recovery rates) in open-access repositories .
Methodological Frameworks for Rigorous Inquiry
- For Dose-Response Ambiguities : Apply the Hill equation to model nonlinear relationships and identify EC50/IC50 thresholds .
- For Synergy Studies : Use Chou-Talalay combination index (CI) analysis or Bliss independence models to evaluate this compound’s interactions with adjuvants .
- For Ethical Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
